molecular formula C21H20N2O5S2 B11647459 (5E)-5-{2-[2-(3,4-dimethylphenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{2-[2-(3,4-dimethylphenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11647459
M. Wt: 444.5 g/mol
InChI Key: SCJOJUMLUYTXGG-XDHOZWIPSA-N
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Description

The compound (5E)-5-({2-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields of science and industry. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({2-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidinone ring and the introduction of the various substituents. Common reagents used in these reactions include thioamides, aldehydes, and nitro compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors and automated systems. These methods allow for precise control over reaction conditions, leading to consistent product quality and reduced production costs. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({2-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The phenoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(5E)-5-({2-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-({2-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-({2-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: stands out due to its unique combination of functional groups and its potential for diverse chemical transformations. Its thiazolidinone core and the presence of nitro, phenoxy, and ethoxy groups provide a versatile platform for further modifications and applications in various fields.

Properties

Molecular Formula

C21H20N2O5S2

Molecular Weight

444.5 g/mol

IUPAC Name

(5E)-5-[[2-[2-(3,4-dimethylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20N2O5S2/c1-13-4-6-17(10-14(13)2)27-8-9-28-18-7-5-16(23(25)26)11-15(18)12-19-20(24)22(3)21(29)30-19/h4-7,10-12H,8-9H2,1-3H3/b19-12+

InChI Key

SCJOJUMLUYTXGG-XDHOZWIPSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)N(C(=S)S3)C)C

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)N(C(=S)S3)C)C

Origin of Product

United States

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